N-(2,6-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
N-(2,6-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a complex organic compound with a fascinating structure. Let’s break it down:
- Nomenclature:
- The compound’s name provides valuable information:
N: Indicates the presence of a nitrogen atom.
(2,6-dimethylphenyl): Refers to a phenyl ring with two methyl groups at positions 2 and 6.
2-[4-(methylsulfanyl)phenyl]: Describes another phenyl ring with a methylthio (methylsulfanyl) group at position 4.
imidazo[1,2-a]pyrazin-3-amine: Implies a fused heterocyclic system containing an imidazole ring fused to a pyrazine ring, with an amino group at position 3.
- The compound’s systematic name is quite a mouthful, but it reflects its intricate structure.
- The compound’s name provides valuable information:
- Properties:
- This compound is likely a solid at room temperature, but further experimental data would be needed to confirm its physical properties.
Preparation Methods
- Synthetic Routes:
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Researchers would need to explore various reactions, protecting groups, and functional group transformations to assemble the imidazo[1,2-a]pyrazin-3-amine scaffold.
- Industrial Production:
- Industrial-scale production methods are scarce due to the compound’s specialized nature. Custom synthesis or research-grade production might be more common.
Chemical Reactions Analysis
- Reactivity:
- N-(2,6-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine likely undergoes various reactions:
Oxidation: Oxidative processes could modify the phenyl rings or the amino group.
Reduction: Reduction reactions might target specific functional groups.
Substitution: Substituents on the phenyl rings could be replaced.
Common Reagents and Conditions:
- N-(2,6-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine likely undergoes various reactions:
- Major Products:
- The products formed during these reactions would vary based on the specific reaction conditions. Isolation and characterization of intermediates and final products are crucial.
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s detailed exploration requires access to specialized databases and research articles
: Placeholder reference. For accurate citations, consult relevant scientific literature.
Properties
Molecular Formula |
C21H20N4S |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C21H20N4S/c1-14-5-4-6-15(2)19(14)24-21-20(16-7-9-17(26-3)10-8-16)23-18-13-22-11-12-25(18)21/h4-13,24H,1-3H3 |
InChI Key |
DEYCIPLQLDJNKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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